molecular formula C22H24N2O4S B2873394 4-(6-Ethoxy-3-tosylquinolin-4-yl)morpholine CAS No. 899993-72-7

4-(6-Ethoxy-3-tosylquinolin-4-yl)morpholine

Cat. No. B2873394
CAS RN: 899993-72-7
M. Wt: 412.5
InChI Key: NRZMXIVNQQMQSY-UHFFFAOYSA-N
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Description

“4-(6-Ethoxy-3-tosylquinolin-4-yl)morpholine” is a chemical compound that is a derivative of morpholine . Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH. This heterocycle features both amine and ether functional groups . It’s used in various fields such as drug development, organic synthesis, and material science.


Synthesis Analysis

The synthesis of morpholines has seen significant progress recently. They are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Chemical Reactions Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals. They are synthesized from 1,2-amino alcohols and related compounds. A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Scientific Research Applications

Antibacterial Properties

The compound has been studied for its potential in combating bacterial infections. It has shown high affinity towards bacterial targets such as Staphylococcus aureus DNA Gyrase and Mycobacterium tuberculosis topoisomerase II , indicating its potential as an antibacterial agent .

Antiparasitic Activity

Quinolone derivatives, which include the structure of this compound, have been recognized for their antiparasitic activities. This suggests that “4-(6-Ethoxy-3-tosylquinolin-4-yl)morpholine” could be useful in the development of treatments against parasitic infections .

Antiviral Applications

The compound’s quinolone base structure is known to possess antiviral properties, including activity against viruses such as HIV, hepatitis, and herpes. This positions it as a candidate for further research into antiviral drug development .

Anticancer Research

Quinolone derivatives are also being explored for their anticancer properties. The ability of “4-(6-Ethoxy-3-tosylquinolin-4-yl)morpholine” to interact with macromolecules could be leveraged in designing drugs targeting cancer cells .

Immunosuppressant Potential

The immunosuppressant activity of quinolone-based compounds is another area of interest. This compound could be investigated for its utility in preventing organ transplant rejection or treating autoimmune diseases .

Treatment of Metabolic Disorders

Research has indicated that quinolone derivatives may be used in treating obesity and diabetes. The compound could be part of new therapeutic approaches for these widespread conditions .

Mechanism of Action

properties

IUPAC Name

4-[6-ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-3-28-17-6-9-20-19(14-17)22(24-10-12-27-13-11-24)21(15-23-20)29(25,26)18-7-4-16(2)5-8-18/h4-9,14-15H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZMXIVNQQMQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Ethoxy-3-tosylquinolin-4-yl)morpholine

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